3-Methylbenzo[c]phenanthrene
Overview
Description
3-Methylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14 It consists of a phenanthrene core with a methyl group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzo[c]phenanthrene can be achieved through several methods. One notable approach involves the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This method undergoes ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process, resulting in the formation of phenanthrene derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yield synthetic routes that can be scaled up for industrial applications. The use of palladium catalysts and efficient reaction conditions are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Nitro, chloro, and bromo derivatives.
Scientific Research Applications
3-Methylbenzo[c]phenanthrene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to intercalate with DNA.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of 3-Methylbenzo[c]phenanthrene involves its ability to intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and potentially carcinogenic effects. The compound interacts with molecular targets such as DNA polymerase and topoisomerase, affecting DNA replication and repair pathways .
Comparison with Similar Compounds
Benzo[a]pyrene: Another PAH known for its carcinogenic properties.
Chrysene: A PAH with a similar structure but lacking the methyl group.
Phenanthrene: The parent compound without the methyl substitution.
Uniqueness: 3-Methylbenzo[c]phenanthrene is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological interactions. This methyl substitution can affect the compound’s ability to intercalate with DNA and its overall stability compared to its non-methylated counterparts .
Properties
IUPAC Name |
3-methylbenzo[c]phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-11-18-16(12-13)10-9-15-8-7-14-4-2-3-5-17(14)19(15)18/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBPJADWYSMWGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=CC4=CC=CC=C43)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946607 | |
Record name | 3-Methylbenzo[c]phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2381-19-3, 78328-47-9 | |
Record name | 3-Methylbenzo[c]phenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2381-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbenzo(c)phenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylbenzo(c)phenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078328479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylbenzo[c]phenanthrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylbenzo[c]phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AR-G32 3-METHYLBENZO(C)PHENANTHRENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLBENZO(C)PHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK9NBX92AZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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